molecular formula C14H12N2O3 B13995449 2-(3-Nitrophenyl)-n-phenylacetamide CAS No. 19188-75-1

2-(3-Nitrophenyl)-n-phenylacetamide

Cat. No.: B13995449
CAS No.: 19188-75-1
M. Wt: 256.26 g/mol
InChI Key: QPVOIOQTAFAYFT-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-N-phenylacetamide is a phenylacetamide derivative characterized by a nitro (-NO₂) group at the meta position of the phenyl ring attached to the acetamide moiety. Its molecular formula is C₁₄H₁₂N₂O₃, with a molecular weight of 256.26 g/mol. The nitro group confers electron-withdrawing properties, enhancing the compound's reactivity and influencing its interactions with biological targets .

Key structural features include:

  • Acetamide backbone: Provides hydrogen-bonding capacity via the amide group.
  • Phenyl rings: Contribute to hydrophobic interactions in biological systems.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in enzyme inhibition and receptor modulation applications .

Properties

CAS No.

19188-75-1

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-(3-nitrophenyl)-N-phenylacetamide

InChI

InChI=1S/C14H12N2O3/c17-14(15-12-6-2-1-3-7-12)10-11-5-4-8-13(9-11)16(18)19/h1-9H,10H2,(H,15,17)

InChI Key

QPVOIOQTAFAYFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZENEACETAMIDE,3-NITRO-N-PHENYL- typically involves the nitration of benzeneacetamide followed by N-phenylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The N-phenylation can be carried out using aniline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods: Industrial production of BENZENEACETAMIDE,3-NITRO-N-PHENYL- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: BENZENEACETAMIDE,3-NITRO-N-PHENYL- can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Pd/C) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions ortho and para to the nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Amino derivatives of benzeneacetamide.

    Substitution: Various substituted benzeneacetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: BENZENEACETAMIDE,3-NITRO-N-PHENYL- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s derivatives are explored for their therapeutic potential. For instance, amino derivatives obtained from the reduction of the nitro group may act as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, BENZENEACETAMIDE,3-NITRO-N-PHENYL- is used in the manufacture of specialty chemicals and materials. Its derivatives are employed in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of BENZENEACETAMIDE,3-NITRO-N-PHENYL- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can bind to and inhibit the function of target proteins. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with biomolecules, influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Impact of Substituent Position and Electronic Effects

  • Nitro Group (Meta vs. Para) :

    • The meta-nitro position in this compound creates a steric and electronic environment distinct from para-substituted analogs. This positioning may optimize interactions with hydrophobic pockets in enzyme active sites .
    • In contrast, para-substituted nitro compounds (e.g., 2-(4-nitrophenyl) analogs) are less common in the literature but may exhibit altered binding modes due to symmetric electronic effects.
  • Methoxy vs. Nitro Groups :

    • Methoxy groups (electron-donating) improve solubility but reduce electrophilicity compared to nitro groups. For example, 2-(4-Methoxyphenyl)-N-phenylacetamide shows altered pharmacokinetic profiles but weaker enzyme inhibition than nitro-containing analogs .
  • Halogen vs. Nitro Substituents :

    • Bromine at the meta position (2-(3-Bromophenyl)-N-phenylacetamide) increases electrophilicity, favoring nucleophilic substitution reactions. However, nitro groups provide stronger electron-withdrawing effects, enhancing stability in redox environments .

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